![molecular formula C16H19N5O3 B2813324 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide CAS No. 941976-03-0](/img/structure/B2813324.png)

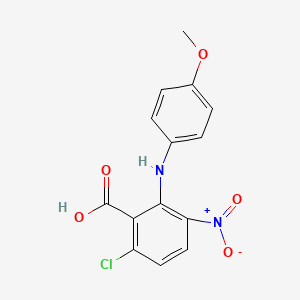

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

This analysis would involve using techniques like X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It could include information on its reactivity, what types of reactions it undergoes, and what products are formed .Physical And Chemical Properties Analysis

This would include information on the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties .Scientific Research Applications

Chemical Synthesis and Reactivity :

- Lavergne, Viallefont, and Daunis (1975) studied the condensation reactions involving ethyl acetoacetate and various diamino triazines, leading to the formation of several bicyclic products, including those related to the chemical structure (Lavergne, Viallefont, & Daunis, 1975).

- Eberle and Schirm (1977) synthesized derivatives of 1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazines by reacting 2-methylthioimidazoline with phenylbromides, exploring novel pathways in heterocyclic chemistry (Eberle & Schirm, 1977).

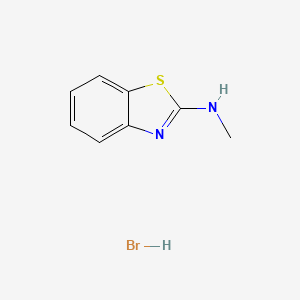

Pharmacological Applications :

- Abdel-Aziz et al. (2008) synthesized novel derivatives incorporating thiazolo[3,2-a]benzimidazole moiety. These compounds, related to the structure of interest, showed moderate effects against bacterial and fungal species, indicating potential antimicrobial applications (Abdel-Aziz, Hamdy, Fakhr, & Farag, 2008).

- Sztanke et al. (2007) identified antitumor activities in a series of related compounds. These compounds showed significant cytotoxic activities against various human carcinoma cells, highlighting their potential in cancer therapy (Sztanke, Pasternak, Rzymowska, Sztanke, Kandefer-Szerszeń, Dybała, & Kozioł, 2007).

Cytotoxicity and Antimicrobial Properties :

- Gazieva et al. (2018) studied the reactivity and cytotoxicity of imidazothiazolotriazinones, which are structurally similar to the compound . They evaluated these compounds for cytotoxic activity against various human cancer cell lines, providing insights into their potential as anticancer agents (Gazieva, Izmest’ev, Anikina, Pukhov, Meshchaneva, Khakimov, Kolotyrkina, & Kravchenko, 2018).

Antimicrobial and Anticancer Activities :

- Riyadh, Kheder, and Asiry (2013) described the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives, which showed notable anticancer and antimicrobial activities (Riyadh, Kheder, & Asiry, 2013).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The THR-β is primarily located in the liver and plays a crucial role in lipid metabolism .

Mode of Action

The compound acts as a highly selective agonist for the THR-β . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the THR-β and initiates a series of biochemical reactions that lead to changes in lipid metabolism .

Biochemical Pathways

The activation of THR-β can lead to the breakdown of lipids in the liver, which can have downstream effects on overall lipid levels in the body .

Result of Action

The primary result of the compound’s action is a reduction in lipid levels. This is due to its action at the THR-β in the liver, leading to changes in lipid metabolism . .

properties

IUPAC Name |

2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3/c1-11(2)17-13(22)10-21-15(24)14(23)20-9-8-19(16(20)18-21)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLUATLAVMBFHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2813244.png)

![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2813245.png)

![N-[1-(3,4-dichlorophenyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2813246.png)

![N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2813254.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2813260.png)

![5-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2813262.png)

![N-(4-chlorophenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2813263.png)